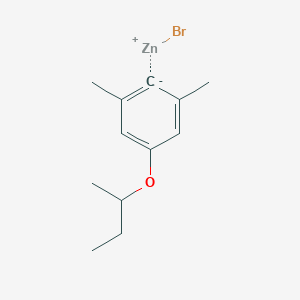
(4-sec-Butyloxy-2,6-dimethylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-sec-butyloxy-2,6-dimethylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The zinc bromide formed in situ reacts with the organic bromide to produce the desired organozinc compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is often purified through distillation or crystallization to achieve the desired concentration in THF.
Chemical Reactions Analysis
Types of Reactions
(4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group replaces a leaving group in another molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions typically require a catalyst, such as palladium or nickel, and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically biaryl or alkyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide is used in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc to another molecule. This transfer is facilitated by the presence of a catalyst and the reactive nature of the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)zinc bromide
- (4-ethoxyphenyl)zinc bromide
- (4-tert-butylphenyl)zinc bromide
Uniqueness
Compared to similar compounds, (4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide offers unique reactivity due to the presence of the sec-butyloxy group, which can influence the electronic and steric properties of the compound. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-3,5-dimethylbenzene-4-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-5-11(4)13-12-7-9(2)6-10(3)8-12;;/h7-8,11H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
FUVVOYMGGDKMJB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=CC(=[C-]C(=C1)C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



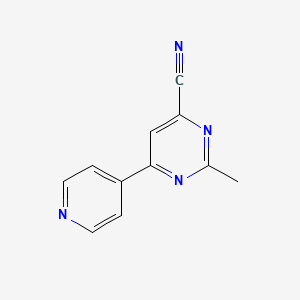
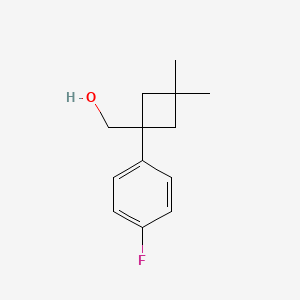
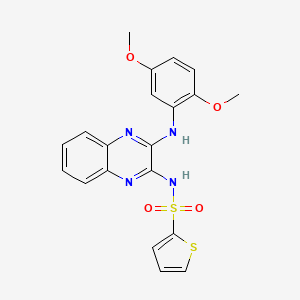
![2-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14877036.png)
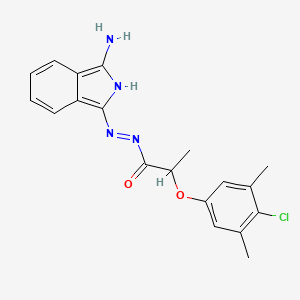
![2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14877042.png)
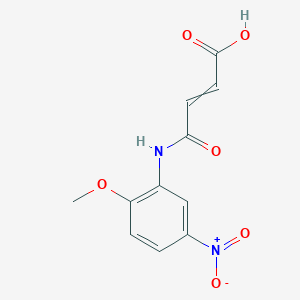
![6-Fluorospiro[3.3]heptan-2-amine](/img/structure/B14877053.png)
![8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one](/img/structure/B14877057.png)
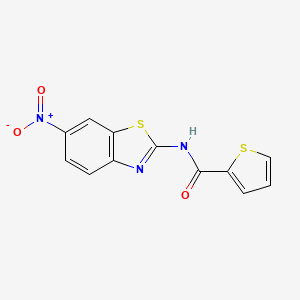
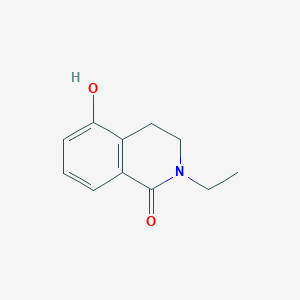
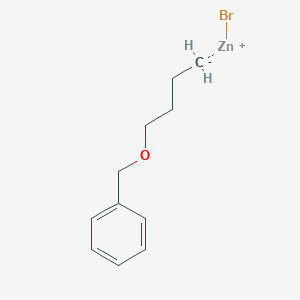
![3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14877084.png)
